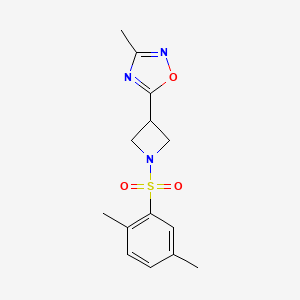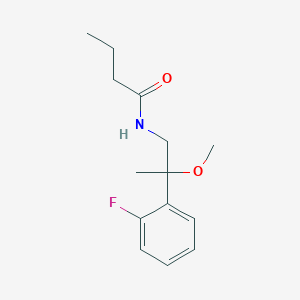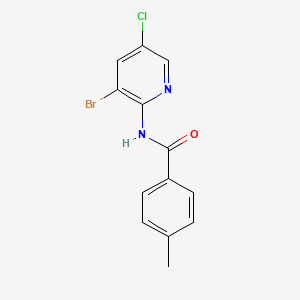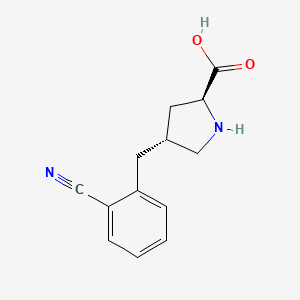
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of sulfonyl azetidines. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has various biochemical and physiological effects. The compound has been reported to reduce inflammation, inhibit tumor growth, and prevent the development of neurodegenerative diseases. It has also been shown to have antimicrobial activity against various pathogens.
实验室实验的优点和局限性
The advantages of using 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole in lab experiments include its ability to selectively target specific enzymes and proteins, its low toxicity, and its high potency. However, the limitations of using this compound include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the research and development of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole. One of the potential directions is to explore the use of this compound in the treatment of other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Another direction is to optimize the synthesis method to make the compound more cost-effective and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a promising compound with various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the treatment of various diseases.
合成方法
The synthesis of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-amino-5-methyl-1,2,4-oxadiazole in the presence of triethylamine. The product is then treated with sodium hydride and 1-bromo-3-chloropropane to obtain the final compound.
科学研究应用
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
属性
IUPAC Name |
5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-4-5-10(2)13(6-9)21(18,19)17-7-12(8-17)14-15-11(3)16-20-14/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOFIAQBYSQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B2476748.png)

![N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2476750.png)
![5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2476752.png)
![methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2476755.png)
![2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2476756.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)


![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2476763.png)
![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2476767.png)

![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2476771.png)